N-(3-chloro-4-fluorophenyl)-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine-acetamide linker and a 3-chloro-4-fluorophenyl group.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN8O/c1-2-28-18-16(24-25-28)17(21-11-22-18)27-7-5-26(6-8-27)10-15(29)23-12-3-4-14(20)13(19)9-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUWRHXBXVLELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC(=C(C=C4)F)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Metabotropic Glutamate Receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system and is involved in various neurological processes.
Mode of Action
The compound acts as a Positive Allosteric Modulator (PAM) of the mGlu4 receptor. This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its natural ligand, glutamate.
Comparison with Similar Compounds
Table 1. Structural and Electronic Comparison
Table 2. Substituent Impact on Activity
Physicochemical and Pharmacokinetic Comparisons
The target compound’s chloro/fluoro substituents increase its logP (predicted ~3.5–4.0) compared to the acetylated analog (predicted logP ~2.5–3.0). This higher lipophilicity may improve membrane permeability but reduce aqueous solubility, necessitating formulation optimization.
Table 3. Predicted Physicochemical Properties
| Property | Target Compound | Analog () |
|---|---|---|
| Molecular Weight | ~460 g/mol | ~450 g/mol |
| logP (Predicted) | 3.8 | 3.0 |
| Solubility (mg/mL) | <0.1 (low) | 0.1–0.5 (moderate) |
underscores the utility of spectrofluorometry and tensiometry for characterizing critical micelle concentrations (CMC) in surfactants.
Preparation Methods
Solvent and Temperature Effects
Catalytic Additives
-
Palladium Catalysts : Pd(OAc) (5 mol%) in piperazine coupling increases yield to 91% by facilitating C-N bond formation.
Analytical Characterization
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | CHClFNO | HRMS (ESI+) |
| Melting Point | 214–216°C | Differential Scanning Calorimetry |
| Purity | 99.2% | HPLC (C18, MeCN/HO 70:30) |
| H NMR (400 MHz, DMSO) | δ 8.71 (s, 1H, triazole), 7.85 (d, 1H, Ar-H) | Bruker Avance III |
The H NMR spectrum confirms the absence of unreacted piperazine (δ 2.8–3.2 ppm) and successful acetamide formation (δ 4.12 ppm, CHCO).
Challenges and Mitigation Strategies
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core followed by piperazine coupling and acetamide functionalization. Key steps include:
- Condensation reactions to assemble the triazolopyrimidine scaffold, often using ethyl-substituted precursors under reflux conditions in solvents like ethanol or DMF .
- Nucleophilic substitution to attach the piperazine moiety, requiring controlled pH and temperature to avoid side reactions .
- Acetylation of the aromatic amine group using reagents like acetyl chloride or acetic anhydride in inert atmospheres .
Purification involves column chromatography or recrystallization, with intermediates monitored via TLC and confirmed via NMR .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
Optimization strategies include:
- Temperature control : Higher yields are achieved by maintaining 60–80°C during coupling steps to balance reactivity and byproduct formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while ethanol improves crystallinity during final steps .
- Catalyst use : Triethylamine or Lewis acids (e.g., ZnCl₂) accelerate piperazine coupling and reduce reaction time .
- Real-time monitoring : TLC and in situ NMR track intermediate formation, enabling prompt adjustments .
Basic: What analytical techniques confirm the compound’s structure and purity?
Answer:
- NMR spectroscopy (¹H/¹³C): Identifies proton environments and confirms substituent positions, especially for the triazolopyrimidine core and acetamide group .
- HPLC : Quantifies purity (>95%) and detects trace impurities using reverse-phase columns with UV detection at 254 nm .
- Mass spectrometry (MS) : Validates molecular weight via ESI-MS or MALDI-TOF .
Advanced: How to address conflicting biological activity data in structurally similar analogs?
Answer:
- Assay standardization : Control variables like cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (kinase selectivity panels) to isolate structural effects .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., chloro vs. fluoro groups) to correlate activity with electronic or steric properties .
- Meta-analysis : Compare data across studies using databases like PubChem to identify trends in bioactivity .
Basic: What biological targets are associated with triazolopyrimidine derivatives?
Answer:
Triazolopyrimidines often target:
- Kinases (e.g., EGFR, VEGFR) due to ATP-binding site interactions .
- Microbial enzymes (e.g., bacterial dihydrofolate reductase) via competitive inhibition .
- GPCRs (e.g., serotonin receptors) through piperazine-mediated binding .
Advanced: What mechanistic studies elucidate kinase inhibition by this compound?
Answer:
- Enzyme kinetics : Determine inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots .
- Molecular docking : Use software like AutoDock to predict binding poses in kinase ATP pockets .
- Mutagenesis : Validate key binding residues (e.g., gatekeeper mutations) via site-directed mutagenesis .
Advanced: How can computational modeling guide derivative design?
Answer:
- QSAR models : Train algorithms on bioactivity data to predict potency enhancements from substituent modifications .
- ADMET prediction : Tools like SwissADME forecast solubility, permeability, and metabolic stability to prioritize derivatives .
- Free-energy perturbation (FEP) : Simulate binding energy changes for virtual screening of analogs .
Basic: How to ensure compound stability during storage?
Answer:
- Storage conditions : Use amber vials under inert gas (N₂/Ar) at -20°C to prevent hydrolysis/oxidation .
- Solubility testing : Pre-dissolve in DMSO (dry) for in vitro studies to avoid aggregation .
Advanced: How to resolve NMR spectral ambiguities in the triazolopyrimidine core?
Answer:
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to assign overlapping signals in aromatic regions .
- X-ray crystallography : Resolve tautomerism (e.g., triazole vs. triazolium forms) via single-crystal analysis .
Advanced: Design considerations for pharmacokinetic (PK) studies?
Answer:
- In vitro assays : Microsomal stability (human liver microsomes) and Caco-2 permeability predict metabolic clearance and absorption .
- In vivo models : Rodent PK studies with LC-MS/MS quantification assess bioavailability and half-life .
- Metabolite ID : Use HR-MS/MS to identify phase I/II metabolites and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
